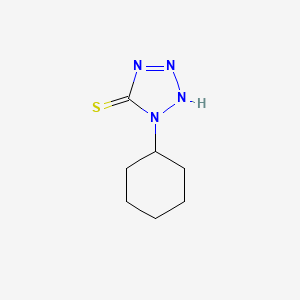

1-Cyclohexyl-1H-tetrazole-5-thiol

説明

Historical Context and Significance of Tetrazole-5-thiols in Heterocyclic Chemistry

Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, have a rich history in chemistry. ontosight.aiwikipedia.org Their discovery dates back to the late 19th century, and since then, they have become integral to various fields of chemical science. bath.ac.uk The synthesis of tetrazoles can be achieved through methods such as the reaction of sodium azide (B81097) with organonitriles. ontosight.ai

The introduction of a thiol group at the 5-position of the tetrazole ring gives rise to tetrazole-5-thiols, a class of compounds with distinct properties and reactivity. These compounds are recognized as important bioisosteres for carboxylic acids, meaning they can be used to replace carboxylic acid groups in biologically active molecules to improve their properties. researchgate.netresearchgate.net This bioisosteric relationship has made tetrazole-5-thiols valuable in medicinal chemistry. researchgate.net Furthermore, 1-substituted 5-mercapto-1H-tetrazoles are considered important building blocks in organic synthesis. beilstein-journals.org

Structural Features and Electronic Configuration Relevance in Academic Investigations

The structure of 1-Cyclohexyl-1H-tetrazole-5-thiol is characterized by a tetrazole ring substituted at the N1 position with a cyclohexyl group and at the C5 position with a thiol group. The tetrazole ring itself is aromatic, possessing 6 π-electrons. wikipedia.org

A key aspect of tetrazole-5-thiols is the existence of tautomerism. These compounds can exist in two primary tautomeric forms: the thiol form (1H-tetrazole-5-thiol) and the thione form (tetrazole-5-thione). researchgate.netresearchgate.net The equilibrium between these two forms is influenced by factors such as the solvent and the nature of the substituent at the N1 position. mdpi.com Theoretical calculations and experimental studies have been employed to understand the relative stabilities of these tautomers. researchgate.netconicet.gov.ar The electronic distribution within the tetrazole ring and the exocyclic C-S bond is a subject of considerable interest, with studies indicating significant π-electron delocalization. researchgate.net

Table 1: Key Structural and Physicochemical Properties of Tetrazole Derivatives

| Property | Description | Reference(s) |

|---|---|---|

| Molecular Formula | C7H12N4S | fluorochem.co.uk |

| Tautomerism | Exists in thiol and thione forms. | researchgate.netresearchgate.net |

| Aromaticity | The tetrazole ring is aromatic with 6 π-electrons. | wikipedia.org |

| Bioisosterism | Acts as a bioisostere for carboxylic acids. | researchgate.netresearchgate.net |

Contemporary Research Trajectories and Scope for this compound

Current research on this compound and related compounds is multifaceted. One significant area of investigation is its use as a precursor in the synthesis of other complex molecules. For instance, it serves as a crucial intermediate in the synthesis of pharmaceuticals. nbinno.com Specifically, a related compound, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, is a key intermediate in the production of Cilostazol, a medication used to treat intermittent claudication. nbinno.com

The reactivity of the thiol group and the tetrazole ring makes this compound a versatile reagent in organic synthesis. Recent studies have explored its ambident reactivity in trapping reactions with in situ-generated thiocarbonyl S-methanides, leading to the formation of thioaminals and dithioacetals. beilstein-journals.orgbeilstein-journals.org The structures of these products have been confirmed by single-crystal X-ray diffraction analysis. beilstein-journals.orgbeilstein-journals.org

Furthermore, the coordination chemistry of tetrazole-5-thiols is an active area of research. These compounds can act as ligands, binding to metal ions through their sulfur and/or nitrogen atoms to form coordination complexes with interesting structural and physical properties, such as magnetic and fluorescent behavior. lookchem.comresearchgate.net The development of new synthetic methods for 1-substituted tetrazole-5-thiols and their derivatives continues to be an important goal for chemists. rsc.orgrsc.org

Table 2: Summary of Research Applications for this compound and Related Compounds

| Research Area | Application/Finding | Reference(s) |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate in the synthesis of drugs like Cilostazol. | nbinno.com |

| Organic Synthesis | Reactant in trapping reactions to form thioaminals and dithioacetals. | beilstein-journals.orgbeilstein-journals.org |

| Coordination Chemistry | Ligand for the formation of metal complexes with magnetic and fluorescent properties. | lookchem.comresearchgate.net |

| Synthetic Methodology | Development of efficient synthetic routes for tetrazole-5-thiol derivatives. | rsc.orgrsc.org |

Structure

3D Structure

特性

IUPAC Name |

1-cyclohexyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYPTOJTJONMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351749 | |

| Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49847-44-1 | |

| Record name | 49847-44-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 1h Tetrazole 5 Thiol and Analogues

Classical and Contemporary Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol

The synthesis of the this compound scaffold is primarily achieved through cyclization reactions. The most prominent and established of these is the reaction involving an isothiocyanate and an azide (B81097) salt, a robust method for constructing the tetrazole ring.

Cyclization Reactions via Isothiocyanate-Azide Routes

The reaction of cyclohexyl isothiocyanate with an azide source, typically sodium azide, is a cornerstone in the synthesis of this compound. This transformation is a [3+2] cycloaddition, where the isothiocyanate acts as a two-atom component and the azide ion provides the three nitrogen atoms necessary to form the tetrazole ring.

The reaction mechanism initiates with the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization and subsequent protonation to yield the final tetrazole-thione tautomer. The presence of a catalyst is often employed to facilitate this reaction. For instance, the use of a Co(II) complex with a tetradentate ligand has been shown to catalyze the [3+2] cycloaddition of sodium azide to organonitriles, a related transformation, suggesting the potential for metal catalysis in the isothiocyanate route as well. srce.hr

A notable advancement in this area is the development of one-pot syntheses. For example, various organic isothiocyanates react with sodium azide in the presence of pyridine (B92270) in water at room temperature to afford 1-substituted tetrazole-5-thiones in good to excellent yields (76-97%). researchgate.net This method offers a greener and more efficient alternative to traditional approaches that may require harsh conditions.

Table 1: Synthesis of 1-Substituted Tetrazole-5-thiones from Organic Isothiocyanates

| Reactant 1 (Isothiocyanate) | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | Sodium Azide | Pyridine/Water | Room Temperature, 2h | 1-Phenyl-1H-tetrazole-5-thiol | 83 |

| Cyclohexyl isothiocyanate | Sodium Azide | DMF | Heating | This compound | Not Specified |

Alternative Cyclization Pathways for 1-Substituted Tetrazole-5-thiol Derivatives

While the isothiocyanate-azide route is prevalent, alternative pathways to 1-substituted tetrazole-5-thiol derivatives exist. One such method involves the use of organic thiocyanates and nitriles, which can be converted into the corresponding 5-substituted 1H-tetrazoles in the presence of zinc(II) chloride and sodium azide in alcoholic solvents. researchgate.net This method provides a versatile approach for accessing a range of tetrazole derivatives under mild conditions.

Another approach involves a multi-component reaction. For instance, the Ugi-azide reaction can be employed to synthesize 1,5-disubstituted tetrazoles. mdpi.com Although this method typically yields 1,5-disubstituted products, modifications could potentially allow for the synthesis of 1-substituted-5-thiol derivatives.

Furthermore, the synthesis of 5-substituted-1H-tetrazoles can be achieved through the cycloaddition of various nitriles with sodium azide, catalyzed by copper(II) sulfate (B86663) pentahydrate. nih.gov This method is applicable to a wide range of nitriles and offers high yields and short reaction times.

Derivatization Strategies of the Thiol Moiety in this compound

The thiol group at the 5-position of the tetrazole ring is a versatile functional handle that allows for a variety of post-synthesis modifications. These derivatization strategies are crucial for developing novel conjugates and materials with tailored properties.

S-Alkylation and S-Arylation Reactions

The sulfur atom of the thiol group in this compound is nucleophilic and readily undergoes S-alkylation and S-arylation reactions. S-alkylation is typically achieved by reacting the tetrazole-thiol with an alkyl halide in the presence of a base. This reaction is generally regioselective for the sulfur atom. researchgate.net

A study on the alkylation of 1-phenyl-1H-tetrazole-5-thiol with reagents like chloroacetone, phenacyl bromide, and chloromethyl acetate (B1210297) resulted in high yields of the corresponding S-alkylated products (90-95%). researchgate.net It is anticipated that this compound would exhibit similar reactivity.

S-arylation can be accomplished through Ullmann-type coupling reactions, which involve the use of an aryl halide and a copper catalyst. This method has been successfully applied to 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, suggesting its applicability to tetrazole-thiols as well. mdpi.com

Thiol-Epoxy "Click" Reactions for Novel Conjugates

The thiol-epoxy reaction is a highly efficient "click" chemistry transformation that can be used to conjugate this compound to epoxide-containing molecules. This reaction is base-catalyzed and proceeds via the nucleophilic attack of the thiolate anion on the epoxide ring, resulting in a β-hydroxy thioether linkage. utwente.nlmagtech.com.cn

This reaction is characterized by its high efficiency, regioselectivity, and mild reaction conditions. rsc.orgpreprints.org The thiol-epoxy reaction has been widely used in polymer chemistry for post-polymerization modification and the synthesis of complex macromolecular architectures. utwente.nlmagtech.com.cn The reaction of this compound with an epoxide would yield a novel conjugate with a hydroxyl group that can be further functionalized. A study on the reaction of 1-(oxiran-2-ylmethyl)piperidine (B1313976) with 1,2,4-triazole (B32235) derivatives demonstrated regioselective ring-opening without the need for an external catalyst, highlighting the intrinsic reactivity of such systems. mdpi.com

Table 2: Thiol-Epoxy Reaction of a 1,2,4-Triazole Derivative

| Thiol Reactant | Epoxy Reactant | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-thiol | 1-(Oxiran-2-ylmethyl)piperidine | Not Specified | 1-((5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | 87 |

Addition Reactions to Unsaturated Systems

The thiol group of this compound can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. researchgate.netsemanticscholar.org This reaction provides a straightforward method for forming carbon-sulfur bonds and introducing new functionalities to the tetrazole scaffold.

A study on the Michael addition of 1-phenyl-1H-tetrazole-5-thione to acrylic esters and acrylonitrile (B1666552) demonstrated temperature-controlled regioselectivity. researchgate.net At room temperature, the reaction yielded the S-Michael adduct, while at elevated temperatures (70°C), the N-Michael adduct was formed. This highlights the potential for controlling the regioselectivity of the addition reaction with this compound as well. Solvent-free conditions for Michael additions of thiols have also been developed, offering an environmentally benign approach. researchgate.net

Table 3: Michael Addition of 1-Phenyl-1H-tetrazole-5-thione to Unsaturated Systems

| Thiol Reactant | Unsaturated Reactant | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thione | Methyl acrylate | TBAB, K2CO3, r.t., 24h | S-adduct | 94 |

| 1-Phenyl-1H-tetrazole-5-thione | Methyl acrylate | TBAB, K2CO3, 70°C, 24h | N-adduct | 92 |

| 1-Phenyl-1H-tetrazole-5-thione | Acrylonitrile | TBAB, K2CO3, r.t., 24h | S-adduct | 92 |

| 1-Phenyl-1H-tetrazole-5-thione | Acrylonitrile | TBAB, K2CO3, 70°C, 24h | N-adduct | 90 |

Strategic Modifications at the Cyclohexyl Substituent for Structure-Activity Relationship Studies

The biological activity and physicochemical properties of this compound derivatives can be finely tuned by introducing various functional groups onto the cyclohexyl ring. These modifications allow for a systematic exploration of the SAR, providing valuable insights into the molecular features required for a desired effect.

Methods for Functionalization of the Cyclohexyl Ring

The introduction of functional groups to the cyclohexyl moiety can be achieved through two primary strategies: the use of pre-functionalized cyclohexylamines as starting materials or the direct functionalization of the cyclohexyl ring after the formation of the tetrazole core.

One common approach involves the use of commercially available or synthetically prepared functionalized cyclohexylamines. For instance, hydroxylated or aminated cyclohexylamines can be reacted with carbon disulfide and sodium azide to construct the 1-substituted-1H-tetrazole-5-thiol scaffold. This approach offers a straightforward route to a variety of analogues with functional groups at specific positions on the cyclohexyl ring.

Alternatively, direct functionalization of the this compound core presents a more versatile, albeit potentially more challenging, strategy. This allows for the introduction of a wider array of functional groups at various positions on the cyclohexyl ring. Some potential methods for direct functionalization, based on established organic synthesis reactions, are outlined in the table below.

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Notes |

|---|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator (e.g., AIBN) | Bromo (-Br) | This reaction typically occurs at allylic or benzylic positions, but can occur on saturated rings. The resulting bromo-derivative can be a versatile intermediate for further substitutions. |

| Oxidation | Chromium-based reagents (e.g., PCC, PDC), or milder reagents like Dess-Martin periodinane | Keto (=O) | This would require a pre-existing hydroxyl group on the cyclohexyl ring. The ketone can then be used for a variety of subsequent reactions. |

| Hydroxylation | Strong oxidizing agents (e.g., KMnO4), or through multi-step sequences involving elimination and re-hydration. | Hydroxyl (-OH) | Direct hydroxylation can be challenging to control. A more controlled approach might involve the synthesis of a cyclohexene (B86901) derivative followed by dihydroxylation. |

Stereochemical Considerations in Synthesis and Derivatization

The synthesis of stereochemically defined analogues of this compound can be approached in several ways. The use of stereoisomerically pure starting materials, such as cis- or trans-4-aminocyclohexanol, allows for the synthesis of derivatives with defined stereochemistry.

Furthermore, stereoselective reactions can be employed to control the stereochemical outcome of the functionalization of the cyclohexyl ring. For instance, the reduction of a ketone on the cyclohexyl ring can be performed using stereoselective reducing agents to favor the formation of one diastereomer over another.

A study on the stereoselective synthesis of trans-1,2-disubstituted alkenes utilized a reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. organic-chemistry.org This work highlights the influence of the tetrazole moiety and reaction conditions on stereoselectivity, achieving good yields and high trans selectivity. organic-chemistry.org While this example pertains to the formation of a double bond adjacent to the tetrazole-containing group, it underscores the principle that stereocontrol is a key aspect of synthesis in this class of compounds. The synthesis of an (E)-1-cyclohexyl-1-hexene with 71% yield was noted, demonstrating the successful application of these principles. organic-chemistry.org

The table below summarizes key stereochemical considerations in the synthesis of this compound analogues.

| Consideration | Description | Synthetic Strategy |

|---|---|---|

| Cis/Trans Isomerism | The relative orientation of substituents on the cyclohexyl ring. | Use of stereochemically pure starting materials (e.g., cis- or trans-substituted cyclohexylamines). Chromatographic separation of diastereomers. |

| Axial/Equatorial Positioning | The conformational position of substituents on the chair form of the cyclohexyl ring. | The position is often determined by the steric bulk of the substituent, with larger groups favoring the equatorial position. Conformational locking can be achieved through the introduction of bulky groups. |

| Enantioselectivity | The selective formation of one enantiomer over the other in chiral molecules. | Use of chiral catalysts or auxiliaries in the synthetic route. Resolution of racemic mixtures. |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexyl 1h Tetrazole 5 Thiol

Oxidative and Reductive Transformations Involving the Thiol Group

The thiol group is the primary site for oxidative transformations in 1-Cyclohexyl-1H-tetrazole-5-thiol. The most common reaction is its oxidation to form a disulfide bridge, yielding bis(1-cyclohexyl-1H-tetrazol-5-yl) disulfide. This conversion is a cornerstone of thiol chemistry and can be achieved through various methods, highlighting the reactivity of the sulfur atom.

One efficient method involves a radical pathway initiated by an N-anomeric amide. This approach facilitates the conversion of thiols to sulfur radicals, which then couple to form symmetrical disulfides under mild, additive-free conditions. nih.gov The reaction proceeds with good functional group tolerance and provides moderate to excellent yields. nih.gov Another established method is the air oxidation of thiols, which can be significantly accelerated by sonication in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF). rsc.org This technique is effective for a wide range of thiols, including alkyl, aryl, and heteroaryl thiols, affording disulfides in nearly quantitative yields. rsc.org

Beyond disulfide formation, the thiol group can undergo further oxidation to produce other sulfur-containing functional groups. General reviews on cyclohexanethiol (B74751) chemistry indicate that oxidation can lead to the formation of sulfonic acids and thiosulfonates, suggesting that this compound could likely be converted to 1-cyclohexyl-1H-tetrazole-5-sulfonic acid under stronger oxidizing conditions. acgpubs.org

Table 1: Oxidative Reactions of Thiol Groups

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Disulfide Formation (Radical Pathway) | N-anomeric amide, MeCN, room temperature, 4h | Symmetrical Disulfide | nih.gov |

| Disulfide Formation (Air Oxidation) | Et3N, DMF, O2 (air), 80 °C or sonication at room temperature | Symmetrical Disulfide | rsc.org |

| Sulfonic Acid Formation | Strong oxidizing agents (inferred) | Sulfonic Acid | acgpubs.org |

| Thiosulfonate Formation | Controlled oxidation (inferred) | Thiosulfonate | acgpubs.org |

Nucleophilic and Electrophilic Substitution Reactions on the Tetrazole Ring System

The tetrazole ring of this compound is susceptible to substitution reactions, particularly electrophilic attack on its nitrogen atoms. Alkylation is a well-studied reaction for 5-substituted-1H-tetrazoles, which exist in tautomeric equilibrium with their corresponding 2H-forms. organic-chemistry.orgrsc.org When a 5-substituted-1H-tetrazole is alkylated, the reaction can yield two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole.

Research shows that the alkylation of 5-substituted tetrazoles via the diazotization of aliphatic amines preferentially forms the 2,5-disubstituted isomer in moderate to excellent yields. rsc.orgnih.gov However, the 1,5-disubstituted isomer, which corresponds to the alkylation of the N1 position, is also often isolated as a minor product. rsc.org The regioselectivity of this reaction is not governed solely by sterics but by the reaction mechanism. rsc.org The structure of this compound is that of a 1,5-disubstituted tetrazole, which can be synthesized through methods like the Ugi-azide four-multicomponent reaction (UA-4MCR). conicet.gov.ar

The tetrazole moiety is a valuable heterocyclic system, often used as a bioisostere in medicinal chemistry. organic-chemistry.org The ability to perform substitution reactions on the ring allows for the synthesis of a diverse library of compounds for various applications. organic-chemistry.orgconicet.gov.ar For instance, a one-pot 1,3-dipolar cycloaddition/diazotization sequence starting from nitriles provides direct access to 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov

Table 2: Representative Substitution Reactions on the Tetrazole Ring

| Reaction Type | Reactants | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| Alkylation via Diazotization | 5-Substituted-1H-tetrazole, Aliphatic Amine, Organic Nitrite | 2,5-Disubstituted tetrazole | 1,5-Disubstituted tetrazole | rsc.orgnih.gov |

| Ugi-Azide 4MCR | Isocyanide, Amine, Aldehyde/Ketone, Azide (B81097) | 1,5-Disubstituted tetrazole | N/A | conicet.gov.ar |

Tautomeric Equilibria (Thione-Thiol) and Their Influence on Reactivity and Structure

This compound exists in a tautomeric equilibrium with its thione form, 1-cyclohexyl-1,2-dihydro-5H-tetrazole-5-thione. This phenomenon is characteristic of many 5-mercaptotetrazoles, where the proton can reside on either the sulfur atom (thiol form) or a ring nitrogen atom (thione form). nih.govontosight.ai The position of this equilibrium is crucial as it dictates the molecule's structure and chemical reactivity.

Theoretical studies on parent tetrazole and its derivatives show that the relative stability of tautomers is strongly influenced by the surrounding medium. uq.edu.au In the gas phase, the 2H-tetrazole tautomer is generally energetically preferred. uq.edu.au However, in solution, particularly in polar solvents, the more polar 1H-tautomer becomes the dominant species. uq.edu.au For the thione-thiol equilibrium, the thione form is often more stable. The presence of two distinct tautomers means that the molecule can react as either a thiol (S-nucleophile) or a thione (N-nucleophile), influencing the outcome of reactions like alkylation.

The choice of substituent on the tetrazole ring also impacts the tautomeric balance. While detailed studies on the cyclohexyl derivative are specific, research on analogous compounds like 1-phenyl-1H-tetrazole-5-thiol confirms the existence of this equilibrium. nih.gov High-level ab initio calculations have been used to determine the energy differences between various tautomers, providing a quantitative understanding of their relative stabilities. researchgate.net

Kinetic Studies and Detailed Mechanistic Pathways for Chemical Transformations

The mechanisms governing the reactions of this compound are intricate and have been the subject of detailed investigation.

Alkylation Mechanism: The regioselectivity observed in the alkylation of 5-substituted tetrazoles is explained by the nature of the transient alkylating agent formed. rsc.org The reaction proceeds via an alkyl diazonium intermediate. The subsequent nucleophilic attack by the tetrazolate anion can follow two different pathways. A first-order nucleophilic substitution (SN1-like) mechanism, involving a more dissociated carbocation, tends to favor attack at the N2 position. In contrast, a second-order nucleophilic substitution (SN2-like) mechanism, involving a concerted displacement, can lead to a different ratio of N1 and N2 alkylated products. This provides a rationale for why regioselectivity is not simply a matter of steric hindrance. rsc.org

Oxidation Mechanism: The oxidation of the thiol to a disulfide can proceed via a radical mechanism. nih.gov When using an N-anomeric amide, the process is initiated by the formation of a sulfur radical from the thiol. Two of these radicals then combine to form the S-S bond of the disulfide. This pathway avoids the need for harsh oxidants or metal catalysts. nih.gov

Tautomerization Kinetics: The interconversion between tautomers is not instantaneous and involves significant energy barriers. For the parent tetrazole, the isomerization between the 1H and 2H forms via a nih.govorganic-chemistry.org hydrogen shift requires surmounting a high energy barrier (calculated at 207 kJ mol⁻¹ in the gas phase). uq.edu.au The rearrangement of the non-aromatic 5H-tautomer to the 1H-tautomer via a nih.govrsc.org hydrogen shift also has a substantial activation barrier of 150 kJ mol⁻¹. uq.edu.au These high barriers indicate that, while in equilibrium, the individual tautomers are relatively stable and can be studied independently under certain conditions.

Table 3: Mechanistic Details of Key Transformations

| Transformation | Proposed Mechanism | Key Intermediates/States | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| Alkylation Regioselectivity | SN1 vs. SN2 | Alkyl diazonium, Tetrazolate anion | The degree of dissociation of the diazonium intermediate influences the N1/N2 product ratio. | rsc.org |

| Thiol Oxidation | Radical Coupling | Sulfur radical | Avoids harsh oxidants and proceeds under mild conditions. | nih.gov |

| Tautomerization | Intramolecular Hydrogen Shift | Transition States (e.g., TS12, TS15) | High activation energy barriers separate the different tautomeric forms. | uq.edu.auresearchgate.net |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of 1-Cyclohexyl-1H-tetrazole-5-thiol. nih.gov By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled. The existence of thione-thiol tautomers is a critical consideration in the analysis of related tetrazole-thiol compounds, as it influences the chemical environment of the nuclei. sjpas.comnih.gov

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclohexyl ring. The spectrum would exhibit a series of broad multiplets in the aliphatic region (approximately δ 1.2–2.1 ppm) for the ten methylene (B1212753) (CH₂) protons on the cyclohexane (B81311) ring. beilstein-journals.org The unique proton is the methine proton (N-CH) directly attached to the tetrazole nitrogen. This proton is significantly deshielded by the adjacent electronegative nitrogen atom and would appear as a multiplet further downfield. In structurally similar derivatives, this N-CH proton signal has been observed in the region of δ 4.27–4.74 ppm. beilstein-journals.org The thiol proton (SH) signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature; it may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH (Cyclohexyl) | ~ 4.3 - 4.7 | m (multiplet) | 1H |

| CH₂ (Cyclohexyl) | ~ 1.2 - 2.1 | m (multiplet) | 10H |

| S-H (Thiol) | Variable | br s (broad singlet) | 1H |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The most notable signal is that of the tetrazole ring carbon (C5), which is bonded to both sulfur and nitrogen atoms. In derivatives of this compound, this carbon (N=C-S) resonates at approximately δ 149.8–151.3 ppm. beilstein-journals.orgbeilstein-journals.org The carbons of the cyclohexyl group would appear in the aliphatic region of the spectrum. The methine carbon (N-CH) is shifted downfield relative to the other cyclohexyl carbons due to the direct attachment to the nitrogen atom, with reported values around δ 58.3–58.4 ppm. beilstein-journals.org The remaining five methylene (CH₂) carbons of the cyclohexyl ring would produce signals at higher fields, typically between δ 24.8 and 32.9 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (Tetrazole Ring, N=C-S) | ~ 150 |

| N-CH (Cyclohexyl) | ~ 58 |

| CH₂ (Cyclohexyl) | ~ 24 - 33 |

To definitively assign all proton and carbon signals, especially for the complex, overlapping multiplets of the cyclohexyl ring, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. It would confirm the connectivity within the cyclohexyl ring, showing correlations between the N-CH proton and its neighboring CH₂ protons, and sequentially along the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to its directly attached carbon atom. It would be used to unambiguously link the N-CH proton signal to the N-CH carbon signal and assign the specific ¹³C signals for each of the CH₂ groups in the cyclohexyl ring based on their proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This technique would be crucial to confirm the attachment of the cyclohexyl group to the tetrazole ring by showing a correlation from the N-CH protons to the C5 carbon of the tetrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₇H₁₂N₄S), distinguishing it from other compounds with the same nominal mass. nih.gov The calculated exact mass of the neutral molecule is 184.0837, and HRMS would aim to find a measured m/z value for the protonated molecule [M+H]⁺ (185.0910) or other adducts that closely matches the theoretical value. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov An LC-MS/MS (or tandem MS) analysis of this compound would involve separating the compound from a mixture, ionizing it (commonly with electrospray ionization, ESI), and selecting the molecular ion ([M+H]⁺ or [M-H]⁻) for fragmentation.

The resulting fragmentation pattern provides a structural fingerprint. For 5-substituted tetrazoles, characteristic fragmentation pathways have been identified. lifesciencesite.com In positive-ion mode, a common fragmentation is the neutral loss of hydrazoic acid (HN₃, 43 Da). In negative-ion mode, the loss of a nitrogen molecule (N₂, 28 Da) is frequently observed. lifesciencesite.com The thiol group and the cyclohexyl ring would also undergo characteristic fragmentation, further aiding in structural confirmation. researchgate.net This technique is highly sensitive and can be used for the quantitative determination of the compound in complex matrices, such as biological fluids. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of tetrazole derivatives by identifying their characteristic functional group vibrations. For 1-substituted-1H-tetrazole-5-thiols, the spectra are dominated by vibrations of the tetrazole ring, the N-substituent (in this case, cyclohexyl), and the thiol group.

In studies of related tetrazole compounds, such as 1-phenyl-1H-tetrazole-5-thiol and its complexes, the IR spectra show characteristic bands for S-H stretching in the range of 2220–2781 cm⁻¹. lookchem.com However, upon deprotonation or substitution at the sulfur atom, this band disappears. lookchem.com The IR spectra also feature C-H stretching vibrations of aromatic or aliphatic rings, typically observed around 3063 cm⁻¹. lookchem.com General infrared spectra for tetrazole groups show characteristic peaks between 1340-1639 cm⁻¹ and 900-1200 cm⁻¹. pnrjournal.com

For the analogous compound 5-(benzylthio)-1H-tetrazole, density functional theory (DFT) calculations have been used to assign vibrational modes. pnrjournal.com The N=N stretching vibration is identified around 1329 cm⁻¹, while C-S stretching vibrations are more difficult to assign as they can be weak in IR spectra and are found in the 200-1030 cm⁻¹ range. pnrjournal.com In Raman spectra, the N-H stretching vibration is expected to be a set of weak, broad bands in the 2900-3200 cm⁻¹ region. pnrjournal.com

Based on these related compounds, the expected vibrational frequencies for this compound can be inferred.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type | Notes |

|---|---|---|---|

| S-H Stretch | 2220 - 2781 | IR | Absent upon deprotonation. lookchem.com |

| C-H Stretch (Cyclohexyl) | 2850 - 3000 | IR, Raman | Characteristic of aliphatic CH₂ and CH groups. |

| N-H Stretch | 2900 - 3200 | Raman | Expected to be weak and broad. pnrjournal.com |

| N=N Stretch | ~1330 | IR | Characteristic of the tetrazole ring. pnrjournal.com |

| C-N/N-N Ring Vibrations | 900 - 1640 | IR | Multiple bands characteristic of the tetrazole heterocycle. pnrjournal.com |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. While a crystal structure for this compound itself is not prominently available in the reviewed literature, analyses of its derivatives provide significant insights into its expected molecular conformation and crystal packing.

In the crystal structure of a complex derivative, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, the cyclohexyl ring attached to the N4 atom of the tetrazole ring adopts a stable chair conformation. nih.gov This is a common, low-energy conformation for cyclohexyl groups. The study also revealed that the crystalline structure is stabilized by various intermolecular interactions, including C-H⋯O and C-H⋯N hydrogen bonds. nih.gov

Furthermore, X-ray analysis was used to unambiguously confirm the structures of a thioaminal and a dithioacetal derived from the reaction of 1-cyclohexyl-5-mercapto-1H-tetrazole. beilstein-journals.org The successful determination of these complex product structures underscores the utility of X-ray crystallography in verifying reaction pathways and stereochemistry involving the title compound. beilstein-journals.org

Studies on related 1-phenyl-1H-tetrazole-5-thiol complexes show that the tetrazole ring can act as a ligand, coordinating to metal centers through its nitrogen and sulfur atoms. lookchem.comresearchgate.net For instance, in one cadmium complex, the metal center is bound to two sulfur and two nitrogen atoms from four different tetrazole ligands, creating a polymeric chain structure. lookchem.com The C-S bond distances in these complexes are often shorter than a typical single bond, suggesting some double bond character. lookchem.com

Table 2: Crystallographic Data for a 1-Cyclohexyl-1H-tetrazole Derivative

| Parameter | 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one nih.gov |

|---|---|

| Chemical Formula | C₂₀H₂₆N₆O₄ |

| Crystal System | Not specified |

| Space Group | Not specified |

| Key Conformation Feature | Cyclohexyl ring in a chair conformation. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis, purification, and purity assessment of this compound and its derivatives in research and pharmaceutical applications.

In synthetic organic chemistry, column chromatography is a standard method for the purification of reaction products. For example, derivatives of this compound have been successfully purified using column chromatography with solvent systems like ethyl acetate (B1210297) in hexane. tezu.ernet.in In another instance, the separation of thioaminal and dithioacetal products derived from 1-cyclohexyl-5-mercapto-1H-tetrazole was achieved via chromatographic methods. beilstein-journals.org

For quantitative analysis and purity verification, HPLC is the preferred technique. A validated, sensitive HPLC method was reported for the determination of 1-methyl-1H-tetrazole-5-thiol, a related compound, in human plasma. nih.gov This method involved a column-switching technique for sample clean-up, demonstrating the adaptability of HPLC for complex biological matrices. nih.gov

Of particular relevance is the development of an HPLC-MS limit test method for a potential genotoxic impurity, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which is an intermediate in the synthesis of the drug Cilostazol. researchgate.net This highlights the critical role of chromatography in ensuring the safety and quality of active pharmaceutical ingredients (APIs). The method was validated for specificity, limit of detection (LOD), limit of quantification (LOQ), and accuracy. researchgate.net Similarly, reversed-phase (RP) HPLC methods have been developed for analyzing 1-phenyltetrazole-5-thiol, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid, making it suitable for both UV and Mass Spectrometric (MS) detection. sielc.com

Table 3: Examples of Chromatographic Conditions for Tetrazole Analysis

| Technique | Analyte/Matrix | Column & Conditions | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | 1-methyl-1H-tetrazole-5-thiol in plasma | Column-switching system | Not specified | Not specified | nih.gov |

| HPLC-MS | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in Cilostazol | Not specified | Not specified | MS (Positive ion mode, m/z = 243) | researchgate.net |

| RP-HPLC | 1-Phenyltetrazole-5-thiol | Newcrom R1 or C18 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS | sielc.com |

Computational Chemistry and Theoretical Studies on 1 Cyclohexyl 1h Tetrazole 5 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental properties of molecules like 1-Cyclohexyl-1H-tetrazole-5-thiol.

Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

While specific DFT calculations for this compound are not widely published, studies on analogous 5-substituted 1H-tetrazole derivatives show that the HOMO-LUMO gap is significantly influenced by the nature of the substituent at the N1 position. For instance, in related tetrazole derivatives, the introduction of different substituents can modulate the energy gap, which in turn affects the molecule's reactivity and potential as a lead compound in drug design. Lower HOMO-LUMO gaps are generally associated with higher chemical reactivity.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Analogous Tetrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Analogous Tetrazole A | -6.8 | -1.2 | 5.6 |

| Analogous Tetrazole B | -7.1 | -1.5 | 5.6 |

| Analogous Tetrazole C | -6.5 | -1.0 | 5.5 |

Note: The data in this table is representative of analogous tetrazole derivatives and is intended to illustrate the typical range of values obtained from DFT calculations.

Geometrical Optimization and Conformational Analysis

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. This process minimizes the energy of the molecule to find its equilibrium geometry, providing data on bond lengths, bond angles, and dihedral angles.

For this compound, the cyclohexyl ring can adopt various conformations, with the chair conformation being the most stable. The orientation of the cyclohexyl group relative to the tetrazole ring is a key conformational feature. The thione tautomer is generally considered more stable for such mercaptotetrazoles. nist.gov X-ray diffraction studies on related compounds, such as the dithioacetal derived from 1-cyclohexyl-5-mercapto-1H-tetrazole, have confirmed the presence of the cyclohexyl group and provided experimental validation for theoretical models. nih.gov

Table 2: Predicted Geometrical Parameters for the Optimized Structure of an Analogous 1-Substituted Tetrazole-5-thiol

| Parameter | Bond/Angle | Value |

| Bond Length | C-S | 1.68 Å |

| Bond Length | N1-C5 | 1.35 Å |

| Bond Length | N4-C5 | 1.33 Å |

| Bond Angle | N1-C5-S | 125.0° |

| Bond Angle | N4-C5-S | 128.5° |

| Dihedral Angle | C(cyclohexyl)-N1-C5-S | Variable |

Note: The data in this table is based on DFT calculations of analogous tetrazole-5-thiol structures and serves as a predictive model.

Prediction and Validation of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes predicting infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, the predicted IR spectrum would show characteristic peaks for the C=S stretching vibration (around 1100-1300 cm⁻¹), N-H stretching (if the thiol tautomer is present, around 3100-3200 cm⁻¹), and various C-H and C-N vibrations. chemicalbook.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the compound and its derivatives. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and its stability under different conditions. nih.govnih.gov

Simulations of related tetrazole derivatives have been used to investigate their binding tendencies to the active sites of proteins. nist.govnih.gov These studies help in understanding how the molecule might behave in a biological environment, providing a basis for its potential as a therapeutic agent.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

While specific docking studies on this compound are not extensively documented, research on other tetrazole derivatives has shown their potential as inhibitors for various enzymes, such as cyclooxygenase (COX). nih.gov In such studies, the tetrazole moiety often plays a crucial role in forming key interactions with the protein's active site. For instance, docking studies of 1,5-disubstituted tetrazoles with COX-2 have highlighted the importance of specific structural features for inhibitory activity. nih.gov

Table 3: Representative Molecular Docking Results for Analogous Tetrazole Derivatives with a Protein Target

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Analogous Tetrazole D | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Analogous Tetrazole E | Dihydrofolate Reductase | -7.9 | Ile7, Ala9, Pro21 |

Note: This table presents hypothetical data based on typical molecular docking studies of tetrazole derivatives to illustrate the nature of the results.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR studies on various tetrazole derivatives have been conducted to understand the structural requirements for their biological activities, such as antibacterial or anticancer effects. nih.gov These studies typically use a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a predictive model. For this compound, a QSAR model could be developed to predict its activity based on the properties of the cyclohexyl group and the tetrazole-thiol core.

Coordination Chemistry of 1 Cyclohexyl 1h Tetrazole 5 Thiol As a Ligand

Ligand Properties and Elucidation of Coordination Modes (S, N) in Metal Complexes

1-Cyclohexyl-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a cyclohexyl group at the N1 position and a thiol group at the C5 position. The presence of multiple potential donor atoms—the sulfur atom of the thiol group and the nitrogen atoms of the tetrazole ring—renders it a versatile ligand in coordination chemistry.

The coordination behavior of 1-substituted-1H-tetrazole-5-thiol ligands is characterized by their ability to exist in tautomeric forms: a thiol form and a thione form. This tautomerism, combined with the presence of multiple nitrogen atoms, allows for a variety of coordination modes. The most common coordination modes observed in metal complexes involve either the sulfur atom, one of the nitrogen atoms of the tetrazole ring, or both, leading to monodentate or bidentate coordination.

Monodentate Coordination: In many instances, the ligand coordinates to a metal center solely through the exocyclic sulfur atom. This mode of coordination is prevalent in complexes where the metal ion is a soft acid, favoring coordination with the soft sulfur donor. For example, in certain platinum(II) complexes with analogous 1-alkyl-1H-tetrazole-5-thiol ligands, monodentate coordination through the sulfur atom has been observed, resulting in a square planar geometry around the metal center sjpas.com.

Bidentate (S, N) Coordination: this compound can also act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the nitrogen atoms of the tetrazole ring (typically N4). This chelation results in the formation of a stable five-membered ring. This (S,N) coordination pattern has been identified in gold(I) complexes, leading to a T-shaped geometry at the gold center acs.org. The deprotonated form of the ligand, 1-cyclohexyl-1H-tetrazole-5-thiolate, readily engages in this bidentate coordination.

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions. The elucidation of these coordination modes is primarily achieved through single-crystal X-ray diffraction studies and spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

| Coordination Mode | Donor Atoms Involved | Example Metal Ions | Resulting Geometry (Typical) |

| Monodentate | S | Pt(II) | Square Planar |

| Bidentate | S, N4 | Au(I) | T-shaped |

Synthesis and Advanced Characterization of Metal-1-Cyclohexyl-1H-tetrazole-5-thiol Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries.

The synthesis of a range of transition metal complexes with 1-substituted-1H-tetrazole-5-thiol ligands has been reported, providing a basis for the expected synthesis of 1-cyclohexyl derivatives.

Gold(I) and Silver(I) Complexes: The synthesis of gold(I) and silver(I) complexes often involves the reaction of a gold(I) or silver(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene) or silver nitrate, with the tetrazole-5-thiol ligand. In the case of gold(I) complexes with analogous 1-methyl-5-thio-tetrazole, the ligand is deprotonated and acts as a bidentate (S,N) unit acs.org. For silver(I), coordination can occur through the sulfur atom with the ligand in its neutral thione form acs.org.

Copper(I) Complexes: Copper(I) complexes can be synthesized by reacting a copper(I) salt, such as copper(I) iodide, with the ligand. The resulting complexes can exhibit various nuclearities, including tetranuclear copper(I) clusters nih.gov.

Zinc(II), Manganese(II), Nickel(II), and Cobalt(II) Complexes: Complexes of these divalent transition metals are typically prepared by reacting the corresponding metal chloride or acetate (B1210297) salts with the ligand in a suitable solvent like ethanol or methanol. For related tetrazole-thiol ligands, octahedral geometries are often observed for Co(II) and Ni(II) complexes researchtrend.net. The synthesis of Ni(II) complexes with 1H-tetrazole-5-acetic acid has also been reported, yielding stable compounds dntb.gov.uaresearchgate.net. Similarly, the synthesis of various transition metal complexes, including Mn(II), Ni(II), Cu(II), Zn(II), and Co(II), with 1-phenyl-1H-tetrazole-5-thiol has been documented documentsdelivered.com.

| Metal Ion | Typical Precursor | Expected Coordination |

| Gold(I) | [AuCl(tht)] | Bidentate (S, N) |

| Silver(I) | AgNO₃ | Monodentate (S) |

| Copper(I) | CuI | Bridging thiolate |

| Zinc(II) | ZnCl₂ | Tetrahedral/Octahedral |

| Manganese(II) | MnCl₂ | Octahedral |

| Nickel(II) | NiCl₂·6H₂O | Octahedral |

| Cobalt(II) | CoCl₂·6H₂O | Octahedral |

The definitive characterization of the synthesized metal complexes relies on a combination of single-crystal X-ray crystallography and various spectroscopic techniques.

X-ray Crystallography: This technique provides unambiguous information about the solid-state structure of the complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. For instance, X-ray diffraction studies on gold(I) and silver(I) complexes with 1-methyl-5-thio-tetrazole have revealed linear P-M-S arrangements and the nature of metallophilic interactions acs.org.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for determining the coordination mode of the ligand. The disappearance or shift of the S-H stretching vibration can indicate deprotonation and coordination of the thiol group. Changes in the vibrational frequencies of the tetrazole ring can provide evidence for the involvement of nitrogen atoms in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework within the complex. Changes in the chemical shifts of the protons and carbons of the cyclohexyl group and the tetrazole ring upon coordination can provide insights into the metal-ligand interaction. ³¹P NMR is particularly useful for complexes containing phosphine co-ligands.

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the complex and help in determining the coordination geometry of the metal ion.

Investigation of Metallophilic and Agostic Interactions within Coordination Frameworks

A fascinating aspect of the coordination chemistry of this compound, particularly with d¹⁰ metal ions like gold(I) and silver(I), is the potential for weak intramolecular and intermolecular interactions, such as metallophilic and agostic interactions.

Metallophilic Interactions: These are weak, attractive interactions between closed-shell metal ions. In the context of gold(I) complexes, this is referred to as an aurophilic interaction. These interactions can lead to the formation of dimeric or polymeric structures. For example, intramolecular Au···Au contacts have been observed in dinuclear gold(I) complexes of 1-methyl-5-thio-tetrazole, while intermolecular aurophilic bonds can lead to the formation of chain polymers acs.org. Similar Ag···Ag contacts have also been noted in silver(I) complexes acs.org. The strength of these interactions is comparable to that of hydrogen bonds and they can influence the photophysical properties of the complexes.

Agostic Interactions: An agostic interaction is the interaction of a coordinatively unsaturated transition metal with a C-H bond wikipedia.org. In complexes of this compound, the C-H bonds of the cyclohexyl ring can potentially interact with the metal center. Such interactions are characterized by elongated C-H bonds and specific geometric parameters that can be identified through X-ray or neutron diffraction wikipedia.org. Weak (C)H···Au and (C)H···Ag agostic interactions have been observed in related gold(I) and silver(I) complexes bearing a thiotetrazole unit acs.org. These interactions can play a role in stabilizing the coordination framework.

Applications of Coordination Complexes in Catalysis and Advanced Materials Research

While the specific applications of this compound complexes are still an emerging area of research, the broader class of metal-tetrazole and metal-thiolate complexes has shown promise in various fields.

Catalysis: Metal complexes containing tetrazole-based ligands have been investigated for their catalytic activities. For instance, cobalt(II) and nickel(II) complexes with a bifunctional tetrazole-carboxylate ligand have shown catalytic activity in the oxidation of 2,6-di-tert-butylphenol scielo.br. The unique electronic and steric properties imparted by the this compound ligand could lead to the development of novel catalysts for various organic transformations. Thiolate ligands, in general, are known to play a role in controlling nanoparticle formation and function in catalysis nsf.gov.

Advanced Materials Research: The ability of this compound to form coordination polymers and networks, potentially stabilized by metallophilic interactions, makes its metal complexes interesting candidates for the development of advanced materials. These materials could exhibit interesting photoluminescent properties, with potential applications in sensors, light-emitting devices, and as functional materials. The study of heteropolynuclear gold complexes with metallophilic interactions has shown that the luminescent properties can be modulated, which is relevant for materials science nih.gov.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate and Building Block for Complex Molecules

1-Cyclohexyl-1H-tetrazole-5-thiol and its derivatives are valuable building blocks for constructing more complex molecular architectures. ontosight.ai The presence of the reactive thiol group and the stable tetrazole ring allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

A key application lies in its role as a precursor for other functionalized tetrazoles. For instance, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, an important intermediate for the pharmaceutical agent Cilostazol, is synthesized from related starting materials. nbinno.com The synthesis typically involves the reaction of N-cyclohexyl-5-chloropentanamide with phosphorus pentachloride, followed by the addition of hydrazoic acid to form the tetrazole ring. nbinno.com This highlights the utility of the cyclohexyl-tetrazole core in building pharmaceutical scaffolds.

Furthermore, the thiol group can readily participate in various reactions. It can be involved in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. nbinno.com For example, the reaction of 1-methyl-1H-tetrazole-5-thiol with an epoxide ring results in a ring-opening reaction, demonstrating the nucleophilic character of the thiol group in forming new carbon-sulfur bonds. semanticscholar.org This reactivity is crucial for creating a wide array of derivatives with potential biological activities. ontosight.ai

The ambident reactivity of 5-mercapto-1H-tetrazoles, including the cyclohexyl derivative, has been explored in trapping reactions with in situ-generated thiocarbonyl S-methanides. beilstein-journals.org These reactions can lead to the formation of either N-H or S-H insertion products, namely thioaminals and dithioacetals, respectively. beilstein-journals.org In some cases, both products can be formed and subsequently separated. beilstein-journals.org The structures of these products, such as the thioaminal and dithioacetal derived from 1-cyclohexyl-5-mercapto-1H-tetrazole, have been confirmed by single-crystal X-ray diffraction. beilstein-journals.org

Table 1: Examples of Reactions Involving this compound and its Analogs

| Reactant(s) | Reagent(s) | Product Type | Reference |

| N-cyclohexyl-5-chloropentanamide | Phosphorus pentachloride, Hydrazoic acid | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | nbinno.com |

| 1-methyl-1H-tetrazole-5-thiol, Epoxide | - | Ring-opened product | semanticscholar.org |

| 1-Cyclohexyl-5-mercapto-1H-tetrazole, Thiocarbonyl S-methanide | - | Thioaminal, Dithioacetal | beilstein-journals.org |

Utilization in Stereoselective Reactions and Asymmetric Synthesis Methodologies

While direct research on the utilization of this compound in stereoselective reactions and asymmetric synthesis is not extensively documented in the provided results, the broader class of tetrazole-containing compounds has shown significant promise in this area. The principles demonstrated with other tetrazole derivatives suggest potential avenues for the application of the cyclohexyl-substituted thiol.

Asymmetric synthesis of 5-(1-hydroxyalkyl)tetrazoles has been successfully achieved through catalytic enantioselective Passerini-type reactions. nih.gov This method utilizes a salen-aluminum complex as a catalyst to control the stereochemistry of the product. nih.gov Although this specific example does not use the cyclohexyl derivative, it establishes that the tetrazole moiety can be a component of molecules synthesized with high stereocontrol.

The development of chiral ligands is a cornerstone of asymmetric catalysis. While not explicitly detailed for this compound, the synthesis of chiral aminocyclopentitols has been achieved through the nucleophilic ring-opening of a bicyclic vinyl aziridine (B145994) with 1-methyl-1H-tetrazole-5-thiol. mdpi.com This reaction proceeds in excellent yield and creates a new chiral center, highlighting the potential of tetrazole thiols in the synthesis of complex, stereochemically defined molecules. mdpi.com

The synthesis of N-morpholinomethyl-5-lithiotetrazole and its subsequent addition to aldehydes and ketones provides a route to 5-(1-hydroxyalkyl)tetrazoles. researchgate.net While this method as described is not asymmetric, it points to the possibility of developing chiral versions of the lithiated tetrazole reagent or employing chiral catalysts to achieve enantioselectivity.

Given the established reactivity of the thiol group and the tetrazole ring, it is conceivable that this compound could be incorporated into chiral auxiliaries or ligands for asymmetric transformations. Further research in this area could unlock its potential in stereoselective synthesis.

Research into Applications in Polymer Chemistry and Functional Materials

The unique properties of the tetrazole ring, particularly its high nitrogen content, make it an attractive component for advanced polymers and functional materials. Research in this area is exploring the incorporation of tetrazole derivatives, including those similar to this compound, into macromolecular structures.

A significant advancement is the synthesis of nitrogen-decorated polymers through a combination of Ugi-azide four-multicomponent reaction (UA-4MCR) and thiol-ene polymerization. conicet.gov.ar This method allows for the creation of α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles, which are then polymerized via a light-induced thiol-ene reaction. conicet.gov.ar The resulting polymers exhibit high molecular weights and are being characterized for their potential in biomaterials and energy storage. conicet.gov.ar The thiol group of this compound is well-suited for such thiol-ene "click" chemistry, a robust and efficient method for polymer synthesis and modification. conicet.gov.arresearchgate.net

The thermal properties of these tetrazole-decorated polymers have been investigated. conicet.gov.ar Thermogravimetric analysis (TGA) has shown that these polymers exhibit a multi-step degradation pattern, with the initial degradation attributed to the elimination of the tetrazole pendant group, followed by the degradation of the polymer backbone at higher temperatures. conicet.gov.ar

Furthermore, tetrazole derivatives are being explored in the development of coordination polymers and metal-organic frameworks (MOFs). For example, five new complexes based on 1-phenyl-1H-tetrazole-5-thiol have been synthesized, exhibiting interesting structural and magnetic properties. lookchem.comresearchgate.net Some of these complexes form one-dimensional looped chain structures. lookchem.com The fluorescent properties of some of these materials have also been investigated, with some exhibiting blue light emission in the solid state. lookchem.com These findings suggest that this compound could serve as a ligand for the construction of novel functional materials with tailored optical and magnetic properties.

Table 2: Properties of Tetrazole-Decorated Polymers

| Polymer Type | Synthesis Method | Key Feature | Potential Application | Reference |

| Nitrogen-decorated polymers | Ugi-azide 4MCR and Thiol-ene polymerization | High nitrogen content | Biomaterials, Energy storage | conicet.gov.ar |

| Coordination polymers | Self-assembly with metal ions | 1D looped chain structures, Magnetic and fluorescent properties | Magnetic and fluorescent materials | lookchem.comresearchgate.net |

Studies on Corrosion Inhibition Mechanisms and Surface Chemistry

The presence of heteroatoms like nitrogen and sulfur in this compound makes it a promising candidate for corrosion inhibition. These atoms can donate lone pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface.

Studies on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), have demonstrated excellent corrosion inhibition properties for steel in acidic media. researchgate.netelectrochemsci.org Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have shown that PTZ acts as a mixed-type inhibitor, effectively reducing both anodic and cathodic reactions. researchgate.netelectrochemsci.org The inhibition efficiency of PTZ was found to be as high as 97.1% at a concentration of 5 mM. electrochemsci.org

The adsorption of these inhibitor molecules on the metal surface is a key aspect of their protective mechanism. The adsorption of PTZ on a Q235 steel surface was found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules. researchgate.netelectrochemsci.org The interaction is believed to be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption) through the heteroatoms. electrochemsci.org

Scanning electron microscopy (SEM) analysis has visually confirmed the formation of a protective film on the metal surface in the presence of the inhibitor. researchgate.netelectrochemsci.org Theoretical calculations, such as quantum chemical calculations and molecular dynamics simulations, have further elucidated the interaction between the inhibitor molecules and the metal surface, supporting the experimental findings. researchgate.net

The principles of corrosion inhibition demonstrated by 1-phenyl-1H-tetrazole-5-thiol are directly applicable to this compound. The presence of the same functional groups suggests that it would also exhibit strong adsorption on metal surfaces and provide effective corrosion protection. The cyclohexyl group may further influence its solubility and the packing of the inhibitor molecules on the surface.

Table 3: Corrosion Inhibition Data for 1-Phenyl-1H-tetrazole-5-thiol (PTZ) on Q235 Steel in 1 M HCl

| Inhibitor Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibition Type | Reference |

| 5 mM | 97.1 | Langmuir | Mixed-type | electrochemsci.org |

Biological and Pharmacological Research Perspectives of Tetrazole 5 Thiols

Bioisosterism with Carboxylic Acids and its Significance in Biological Systems

The 5-substituted-1H-tetrazole moiety, as seen in 1-Cyclohexyl-1H-tetrazole-5-thiol, is a well-established bioisostere of the carboxylic acid group. asianpubs.orgbohrium.comresearchgate.netresearchgate.netnih.gov This bioisosteric relationship is founded on their comparable pKa values and planar, delocalized electronic structures. researchgate.net The tetrazole ring often enhances a molecule's lipophilicity, which can lead to improved absorption and bioavailability compared to its carboxylic acid counterpart. acs.orgdrughunter.com This strategic replacement can also confer resistance to metabolic degradation. researchgate.net

The significance of this bioisosterism is evident in drug design. For instance, in the development of the angiotensin II receptor antagonist losartan, replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency. drughunter.com This enhancement is attributed to the specific geometry of the tetrazole ring, which positions the acidic proton or negative charge differently than a carboxyl group, allowing for optimal interaction with the receptor. nih.gov However, while increasing lipophilicity, the strong hydrogen-bonding capacity of tetrazoles can also lead to high desolvation energies, which may not always translate to improved membrane permeability. drughunter.com

Elucidation of Mechanisms of Interaction with Specific Biological Targets (e.g., Enzymes, Receptors, Proteins)

The tetrazole moiety can engage in a variety of non-covalent interactions with biological targets like enzymes and receptors. acs.org These interactions are fundamental to their therapeutic effects. For example, tetrazole-containing compounds have been shown to interact with the active sites of enzymes. In the context of antimalarial research, 5-substituted tetrazoles have been investigated as inhibitors of glutathione (B108866) reductase, an enzyme crucial for the survival of the Plasmodium falciparum parasite. nih.gov Mechanistic studies revealed an uncompetitive inhibition pattern with respect to both NADPH and glutathione disulfide. nih.gov

In another example, the drug cilostazol, which contains a 1-cyclohexyl-1H-tetrazol-5-yl group, is a phosphodiesterase type 3 (PDE III) inhibitor. nih.gov It has been shown to directly activate mitochondrial Ca2+-activated K+ (mitoKCa) channels, a mechanism that contributes to its cardioprotective effects against ischemia/reperfusion injury. nih.gov This demonstrates the ability of the tetrazole scaffold to be incorporated into molecules that modulate specific ion channels.

Antimicrobial Activity Research: Investigating Antibacterial, Antifungal, and Antitubercular Mechanisms of Action

Derivatives of tetrazole-5-thiol have been the subject of extensive research for their antimicrobial properties.

Antibacterial and Antifungal Activity:

Numerous studies have demonstrated the antibacterial and antifungal potential of tetrazole derivatives. isfcppharmaspire.comnih.govresearchgate.net For example, certain 1-[(tetrazol-5-yl)methyl]indole derivatives have shown potent activity against various bacterial and fungal strains. nih.gov The mechanism of action is often linked to the specific substitutions on the tetrazole or associated rings. For instance, the presence of polar groups on an aryl ring attached to a tetrazole can enhance activity, possibly by facilitating hydrogen bonding with microbial proteins. nih.gov Some tetrazole derivatives have exhibited higher efficacy against fungal strains like Aspergillus niger and Candida albicans compared to standard drugs. nih.govnih.gov

Antitubercular Activity:

The search for new antitubercular agents has led to the investigation of tetrazole-containing compounds. nih.govnih.govelsevierpure.com Hybrids of pyrazole (B372694) and tetrazole have shown promising activity against Mycobacterium tuberculosis. nih.gov In some cases, these compounds have demonstrated higher potency than the standard drug rifampicin. nih.gov The mechanism of action for some antitubercular tetrazoles involves the deazaflavin-dependent nitroreductase (Ddn) activation pathway. acs.org Molecular docking studies have helped to elucidate the binding of these compounds to key mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA). nih.gov

Antiviral Activity Research and Mechanism Studies

The tetrazole scaffold is a promising platform for the development of antiviral agents against a range of viruses, including influenza, HIV, and HCV. asianpubs.orgbohrium.com The ability of viruses to develop resistance to existing drugs necessitates the search for new compounds with alternative mechanisms of action. nih.gov

Derivatives of tetrazole have shown notable activity against various strains of influenza A virus. nih.gov Some tetrazolylpyrimidine compounds have demonstrated a selectivity index twice as high as the reference drug rimantadine. nih.gov The mechanism of action for some of these compounds appears to be different from that of adamantane (B196018) derivatives, suggesting they may target different viral components or processes. nih.gov Research has also explored tetrazole phosphonic acids as inhibitors of viral DNA polymerases and RNA transcriptases. nih.gov

Anti-inflammatory Activity Research and Associated Molecular Pathways

Tetrazole derivatives have been investigated for their anti-inflammatory properties. Inflammation is a complex biological response involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com The anti-inflammatory effects of some tetrazole-containing compounds are attributed to their ability to inhibit these enzymes.

The molecular pathways involved in inflammation are intricate and include signaling cascades like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Research on other heterocyclic compounds has shown that they can modulate these pathways, suggesting a potential mechanism for tetrazole derivatives as well. nih.gov For example, some anti-inflammatory compounds exert their effects by suppressing the differentiation of monocytes into macrophages and inhibiting the production of inflammatory cytokines. nih.gov

Anticancer Activity Research and Investigations into Cellular Pathway Modulation

The tetrazole moiety is present in a number of compounds with demonstrated anticancer activity. researchgate.netresearchgate.netnih.gov These compounds can act through various mechanisms, including:

Inhibition of tubulin polymerization: Disrupting the cell's cytoskeleton. researchgate.net

Downregulation of Ki-67: A protein associated with cell proliferation. researchgate.net

Induction of cell cycle arrest and apoptosis: Programmed cell death. researchgate.net

Targeting specific enzymes: Such as protein arginine methyltransferase 1 (PRMT1). researchgate.net

For instance, certain 1-substituted-1H-tetrazole derivatives have been developed to target the arginine substrate-binding site of PRMT1, an enzyme overexpressed in some cancers. researchgate.net Other research has focused on tetrazole-linked benzochromene derivatives, which have shown cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer), Caco-2 (colon cancer), and HeLa (cervical cancer). nih.gov Molecular docking studies suggest that these compounds may act as modulators of multi-drug resistance by interacting with proteins like P-glycoprotein. nih.gov

Development of Diagnostic and Bio-Sensing Probes based on Chemical Reactivity